molecular formula C7H8O4 B14635306 (E)-3-methyl-2,6-dioxohex-4-enoic acid CAS No. 56771-77-8

(E)-3-methyl-2,6-dioxohex-4-enoic acid

Cat. No.: B14635306
CAS No.: 56771-77-8
M. Wt: 156.14 g/mol
InChI Key: OWEJZDDNXJWEGA-NSCUHMNNSA-N
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Description

(E)-3-Methyl-2,6-dioxohex-4-enoic acid (CAS: 56771-77-8) is an α,β-unsaturated diketone-carboxylic acid hybrid molecule. Its structure features a conjugated enone system (C=C and adjacent ketone groups) and a terminal carboxylic acid group. The (E)-stereochemistry at the C4 double bond influences its reactivity and intermolecular interactions.

Properties

CAS No.

56771-77-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(E)-3-methyl-2,6-dioxohex-4-enoic acid

InChI

InChI=1S/C7H8O4/c1-5(3-2-4-8)6(9)7(10)11/h2-5H,1H3,(H,10,11)/b3-2+

InChI Key

OWEJZDDNXJWEGA-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C=O)C(=O)C(=O)O

Canonical SMILES

CC(C=CC=O)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2,6-dioxohex-4-enoic acid typically involves the aldol condensation of suitable precursors. One common method involves the reaction of acetone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-3-methyl-2,6-dioxohex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups.

    Substitution: Halogenation reactions can occur at the alpha position relative to the keto groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Bromine in carbon tetrachloride or chlorine in acetic acid

Major Products:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Alpha-halogenated derivatives

Scientific Research Applications

(E)-3-methyl-2,6-dioxohex-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methyl-2,6-dioxohex-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of keto groups, facilitating nucleophilic addition reactions. In biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and activity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity Comparisons

Table 1: Key Structural and Functional Features
Compound Name Molecular Formula Key Functional Groups Bioactivity/Application Reference
(E)-3-Methyl-2,6-dioxohex-4-enoic acid C₇H₈O₄ α,β-unsaturated diketone, carboxylic acid Industrial use (exact role unspecified)
3-Methyl-2(5H)-furanone C₅H₆O₂ Cyclic enol ether (furanone) Biofilm inhibitor (67.38% inhibition)
2'-Hydroxycinnamic acid C₉H₈O₃ Phenolic hydroxyl, α,β-unsaturated carboxylic acid Biofilm inhibitor (65.06% inhibition)
3,6'-Disinapoyl sucrose C₃₄H₄₂O₁₉ Sucrose ester with cinnamoyl groups Pharmacological, food, and cosmetic research
4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid C₁₆H₂₀O₃ Cyclohexene ring, carboxylic acid, methoxyaryl Hydrogen-bonding studies in stereoisomers
Key Observations:
  • Reactive Sites: The target compound’s α,β-unsaturated diketone moiety is distinct from 3-methyl-2(5H)-furanone’s cyclic enol ether but shares conjugation-based reactivity with 2'-hydroxycinnamic acid’s α,β-unsaturated carboxylic acid system .
  • Biological Activity: Unlike 3-methyl-2(5H)-furanone and 2'-hydroxycinnamic acid—which exhibit anti-biofilm activity—the bioactivity of this compound remains uncharacterized in the provided evidence .
  • Stereochemical Influence : The (E)-configuration of the target compound contrasts with the stereoisomeric R/S pairs of 4-(3-methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid, where hydrogen-bonding patterns differ between enantiomers .

Physicochemical and Regulatory Profiles

  • Thermal Stability : The target compound’s α,β-unsaturated system may confer lower thermal stability compared to 3,6'-disinapoyl sucrose, which has a rigid sucrose backbone .
  • Regulatory Status: this compound lacks an EC number and is restricted to industrial use, whereas 3,6'-disinapoyl sucrose is approved for food and cosmetic applications .

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